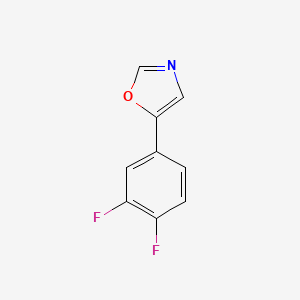

5-(3,4-Difluorophenyl)-1,3-oxazole

Description

Significance of Fluorinated Oxazole (B20620) Scaffolds in Modern Organic Chemistry

The introduction of fluorine into organic scaffolds can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. chemenu.com The oxazole ring itself is a versatile five-membered heterocycle present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net The combination of a fluorine-containing substituent with the oxazole core can, therefore, give rise to molecules with unique and potentially superior properties. For instance, derivatives of 4-substituted-2-[1-(3,4-difluorophenyl)-1H-pyrazo-4-yl]-benzoxazole have shown promising antibacterial activities. derpharmachemica.com

Overview of Research Trajectories for Novel Heterocyclic Compounds

The exploration of novel heterocyclic compounds is a major thrust in modern chemical research. smolecule.com Key research trajectories include the development of efficient and sustainable synthetic methodologies, the investigation of structure-activity relationships, and the application of these compounds in various scientific domains. smolecule.com The synthesis of oxazole derivatives, for example, can be achieved through various methods, including the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis. nih.govclockss.org Research is often focused on creating libraries of related compounds to screen for desired biological activities or material properties.

Research Gaps and Opportunities Pertaining to 5-(3,4-Difluorophenyl)-1,3-oxazole

While the broader class of fluorinated oxazoles is of significant interest, specific research focused solely on this compound appears to be limited. This presents both a research gap and a significant opportunity. The synthesis of this compound and the systematic exploration of its chemical and physical properties are yet to be extensively documented in publicly available literature.

The primary opportunity lies in the potential biological activities of this compound. Given that related structures, such as 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391), have demonstrated potent antimicrobial activity, it is plausible that this compound could exhibit interesting biological properties. nih.gov A thorough investigation into its synthesis, characterization, and screening for various biological activities could yield valuable scientific insights and potentially lead to the discovery of new lead compounds for drug discovery.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅F₂NO |

| Molecular Weight | 181.14 g/mol |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5F2NO |

|---|---|

Molecular Weight |

181.14 g/mol |

IUPAC Name |

5-(3,4-difluorophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H5F2NO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H |

InChI Key |

PYINEZBBSUXGOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CO2)F)F |

Origin of Product |

United States |

Mechanistic Studies and Reaction Pathways Involving 5 3,4 Difluorophenyl 1,3 Oxazole

Reaction Kinetics and Thermodynamic Considerations in Oxazole (B20620) Formation

The formation of 5-aryloxazoles, including 5-(3,4-Difluorophenyl)-1,3-oxazole, can be achieved through several synthetic routes, with the Robinson-Gabriel and Van Leusen syntheses being prominent examples. wikipedia.orgnih.gov The kinetics and thermodynamics of these reactions are crucial for optimizing reaction conditions and yields.

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid. researchgate.netijpsonline.com The rate of this reaction is dependent on the concentration of both the substrate and the acid catalyst. The mechanism involves an initial protonation of the amide carbonyl, which facilitates intramolecular nucleophilic attack by the enol or enolate form of the ketone, followed by dehydration to form the aromatic oxazole ring. researchgate.net The difluorophenyl group, being electron-withdrawing, may influence the reaction rate. Specifically, it can decrease the nucleophilicity of the enol, potentially slowing down the cyclization step. However, it may also enhance the acidity of the enol proton, facilitating its formation.

The Van Leusen oxazole synthesis provides an alternative route from an aldehyde (in this case, 3,4-difluorobenzaldehyde) and tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org This reaction proceeds under basic conditions, often using potassium carbonate. nih.gov The mechanism involves the deprotonation of TosMIC, followed by nucleophilic addition to the aldehyde. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the 5-substituted oxazole. organic-chemistry.org The presence of the electron-withdrawing difluorophenyl group on the aldehyde can enhance its electrophilicity, thereby accelerating the initial nucleophilic attack by the deprotonated TosMIC and favorably impacting the reaction kinetics.

Table 1: Illustrative Kinetic and Thermodynamic Parameters for Oxazole Formation

| Synthesis Method | Key Reactants | Typical Conditions | Plausible Rate-Determining Step | Thermodynamic Driving Force |

| Robinson-Gabriel | 2-Acylamino-ketone derived from 3,4-difluorophenyl precursor | H₂SO₄ or PPA, heat | Intramolecular cyclization | Formation of stable aromatic ring |

| Van Leusen | 3,4-Difluorobenzaldehyde (B20872), TosMIC | K₂CO₃, MeOH, reflux | Nucleophilic addition or cyclization | Formation of stable aromatic ring and elimination of stable byproducts |

Detailed Analysis of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the synthesis of this compound is key to rationalizing the reaction outcomes.

In the Robinson-Gabriel synthesis , the key intermediate is the protonated 2-acylamino-ketone. Following protonation, a critical transition state is reached during the intramolecular cyclization, where the enol oxygen attacks the amide carbonyl carbon. This forms a tetrahedral intermediate, which then undergoes a series of proton transfers and elimination of water to yield the oxazole. The stability of these intermediates and the energy of the transition states will be influenced by the electronic nature of the substituents. The 3,4-difluorophenyl group would exert an influence on the electron density throughout the molecule during this process.

In the Van Leusen synthesis , the initial intermediate is the adduct formed from the nucleophilic attack of the deprotonated TosMIC on 3,4-difluorobenzaldehyde. This is followed by the formation of a 5-membered ring intermediate, an oxazoline (B21484). organic-chemistry.org The transition state for the final elimination step, where the toluenesulfinate group is expelled, is crucial for the formation of the aromatic oxazole ring. Computational studies on analogous systems could provide valuable insights into the geometries and energies of these transition states.

Catalytic Activation Mechanisms in Oxazole Synthesis

Catalysis plays a pivotal role in the efficient synthesis of oxazoles.

In the Robinson-Gabriel synthesis , the acid catalyst (e.g., H₂SO₄) acts as a dehydrating agent and activates the substrate by protonating the carbonyl oxygen of the amide group. wikipedia.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to intramolecular nucleophilic attack.

For syntheses involving cross-coupling reactions to introduce the aryl group, transition metal catalysts, particularly palladium and copper, are often employed. For instance, the direct arylation of a pre-formed oxazole ring at the C5 position with a 1-halo-3,4-difluorobenzene would typically utilize a palladium catalyst with a suitable phosphine (B1218219) ligand. The catalytic cycle would involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination to the oxazole, C-H activation or transmetalation, and reductive elimination to yield the 5-aryloxazole.

The choice of catalyst and ligands is critical for achieving high regioselectivity and yield, especially when multiple reactive sites are present on the oxazole ring.

Electrophilic and Nucleophilic Reactivity of the Oxazole Ring and Fluoroaryl Moiety

The reactivity of this compound is dictated by the electronic properties of both the oxazole ring and the difluorophenyl substituent.

The oxazole ring is considered an electron-rich heterocycle, but its reactivity is nuanced. The nitrogen atom at position 3 imparts pyridine-like properties, making it weakly basic and susceptible to N-alkylation. thepharmajournal.comcutm.ac.in The oxygen atom at position 1 gives the ring furan-like characteristics. Electrophilic substitution on the oxazole ring is generally difficult but, when it occurs, it preferentially takes place at the C5 position, followed by C4, and is least favored at C2. thepharmajournal.comwikipedia.org However, in this compound, the C5 position is already substituted. Therefore, electrophilic attack would be directed to the C4 or C2 positions, with the outcome influenced by the reaction conditions and the nature of the electrophile. The presence of the electron-donating oxygen atom can facilitate electrophilic attack.

Nucleophilic substitution is generally favored at the C2 position, especially if a good leaving group is present. thepharmajournal.com Deprotonation can also occur at the C2 position, creating a nucleophilic center for subsequent reactions. wikipedia.org

The 3,4-difluorophenyl moiety is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the phenyl ring towards electrophilic aromatic substitution. Any electrophilic attack on the phenyl ring would be directed to the positions ortho or para to the fluorine atoms, but the deactivating effect is strong. Conversely, the fluorine atoms make the ipso-carbons susceptible to nucleophilic aromatic substitution (SNA_r), particularly if a strong nucleophile is used under forcing conditions.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound would need to consider the competing reactivity of the oxazole ring and the difluorophenyl group.

For electrophilic substitution , as mentioned, the C4 position of the oxazole ring would be the most likely site of attack, assuming the C5-aryl group does not sterically hinder this approach. The regioselectivity would be a balance between the electronic activation by the oxazole oxygen and the deactivating effect of the nitrogen and the C5-substituent.

For nucleophilic substitution , reactions would likely target the C2 position of the oxazole ring if a suitable leaving group is installed. On the phenyl ring, nucleophilic attack could potentially replace one of the fluorine atoms, with the position of attack (C3 or C4) being influenced by the reaction conditions and the nature of the nucleophile.

In reactions where new stereocenters are formed, for example, in additions to the oxazole ring or its derivatives, achieving high stereoselectivity would require the use of chiral catalysts or auxiliaries. As there are no intrinsic chiral centers in this compound, any stereoselectivity would have to be induced.

Table 2: Predicted Regioselectivity in Derivatization Reactions

| Reaction Type | Reagent Type | Predicted Major Product | Rationale |

| Electrophilic Substitution | Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Nitro-5-(3,4-difluorophenyl)-1,3-oxazole | C4 is the most activated available position on the oxazole ring. |

| Nucleophilic Substitution | Strong nucleophile (e.g., NaOMe) with a 2-halo precursor | 2-Methoxy-5-(3,4-difluorophenyl)-1,3-oxazole | C2 is the most electrophilic carbon in the oxazole ring. |

| Lithiation/Electrophilic Quench | n-BuLi followed by an electrophile (E+) | 2-E-5-(3,4-difluorophenyl)-1,3-oxazole | C2 proton is the most acidic on the oxazole ring. |

Note: This table presents predicted outcomes based on established reactivity patterns of oxazoles. Experimental verification for this compound is required.

Theoretical and Computational Investigations of 5 3,4 Difluorophenyl 1,3 Oxazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of a molecule. For heterocyclic compounds such as 5-(3,4-difluorophenyl)-1,3-oxazole, methods like Density Functional Theory (DFT) and ab initio calculations are routinely employed to map its electronic landscape.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic structure of molecules. For organic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set, such as 6-311++G(d,p), is widely used to achieve a balance between accuracy and computational cost. researchgate.netnih.gov These calculations provide the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy.

For this compound, DFT calculations would define key geometric parameters like bond lengths, bond angles, and, crucially, the dihedral angle between the phenyl and oxazole (B20620) rings. Studies on structurally similar compounds, such as 5-(4-bromophenyl)-1,3-oxazol-2-amine, have shown that the dihedral angle between the aromatic and oxazole rings is relatively small, in that case, 9.68 (7)°, indicating a nearly co-planar conformation. A similar planarity would be expected for this compound, which can influence its electronic properties and ability to fit into the active sites of biological macromolecules.

Table 1: Representative Geometric Parameters Calculated for Phenyl-Oxazole Scaffolds Note: This table is illustrative, based on typical values for similar structures, as specific experimental or calculated data for this compound is not publicly available.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C Bond Length (Phenyl) | The length of carbon-carbon bonds within the phenyl ring. | ~1.39 Å |

| C-N Bond Length (Oxazole) | The length of carbon-nitrogen bonds within the oxazole ring. | ~1.38 Å |

| C-O Bond Length (Oxazole) | The length of carbon-oxygen bonds within the oxazole ring. | ~1.36 Å |

| C-C Bridge Bond | The length of the single bond connecting the phenyl and oxazole rings. | ~1.47 Å |

| Dihedral Angle (Phenyl-Oxazole) | The angle of rotation between the planes of the two rings. | 5° - 20° |

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While often more computationally demanding than DFT, they provide a valuable framework for studying electronic properties. These calculations can be used to determine fundamental properties like total energy, dipole moment, and the distribution of electron density across the molecule. For the title compound, such methods would complement DFT studies, offering a different theoretical perspective on its electronic behavior and stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed across the heterocyclic oxazole system. The electron-withdrawing fluorine atoms would lower the energy of both orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Oxadiazole Derivative Source: Adapted from data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. nih.gov

| Parameter | Description | Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5743 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0928 |

| ΔE (Energy Gap) | The difference between LUMO and HOMO energies | 4.4815 |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for understanding intermolecular interactions, as it highlights the electron-rich and electron-poor regions. mdpi.com

Different colors on the map denote different potential values:

Red: Regions of most negative electrostatic potential, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, which are susceptible to nucleophilic attack. These are often located around hydrogen atoms.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen and oxygen atoms of the oxazole ring, identifying them as primary sites for hydrogen bonding interactions. nih.gov The fluorine atoms on the phenyl ring would also contribute to electronegative regions, while the hydrogen atoms would show positive potential.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that result from rotation around single bonds. For this compound, the most significant conformational variable is the rotation around the C-C single bond connecting the difluorophenyl group to the oxazole ring. researchgate.net

Studies on similar compounds, like methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, have identified multiple low-energy conformers that differ in the relative orientation of the rings. It is typical for one or two planar or near-planar conformers to be significantly lower in energy and thus more populated at room temperature.

Molecular Dynamics (MD) simulations can provide further insight by modeling the dynamic behavior of the molecule over time in a simulated physiological environment (e.g., in water). MD simulations track the atomic movements and conformational changes, helping to understand how the molecule might adapt its shape upon approaching a biological target, and assessing the stability of its interactions once bound.

Molecular Docking and Binding Interaction Studies with Biological Macromolecules (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level. The process involves placing the ligand in various positions and conformations within the binding pocket of a receptor and scoring them based on binding affinity or energy.

Oxazole and related heterocyclic scaffolds are found in many compounds with diverse biological activities, and as such, have been docked into numerous enzyme active sites. For instance, derivatives have been studied as inhibitors of cyclooxygenase (COX), acetylcholinesterase (AChE), and various protein kinases like VEGFR2.

In a typical docking study of a compound like this compound, the following interactions would be analyzed:

Hydrogen Bonds: The nitrogen and oxygen atoms of the oxazole ring are potent hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic nature of both the phenyl and oxazole rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atoms on the phenyl ring can participate in halogen bonding, a noncovalent interaction with electron-donating atoms.

Table 3: Potential Biological Targets and Key Interacting Residues for Phenyl-Oxazole Scaffolds Note: This table is illustrative and based on docking studies of analogous compounds against various enzymes.

| Protein Target | PDB ID | Potential Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |

| Acetylcholinesterase (AChE) | 4EY7 | Trp86, Tyr337, Phe338 | π-π Stacking, Hydrogen Bonding |

| VEGFR2 Kinase | 4ASD | Cys919, Asp1046, Glu885 | Hydrogen Bonding, Hydrophobic |

| Dihydrofolate Reductase (DHFR) | 4DPD | Phe116, Ser111, Lys49 | Hydrogen Bonding, Hydrophobic |

These in silico studies are crucial for rational drug design, providing a detailed hypothesis of the binding mode and affinity, which can then be validated through experimental biological assays.

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method also estimates the strength of the interaction, often expressed as a docking score or binding energy. For derivatives of 1,3-oxazole, docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes and receptors. rroij.commdpi.comresearchgate.net

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the active site of the protein. Sophisticated algorithms sample a wide range of possible conformations and orientations of the ligand, calculating the most energetically favorable binding pose.

The binding affinity is quantified by a scoring function, which approximates the free energy of binding. A lower (more negative) binding energy generally indicates a more stable and potent ligand-protein complex. For instance, studies on similar phenyl-substituted 1,3-oxazoles have demonstrated that the introduction of specific substituents on the phenyl ring can significantly influence the binding affinity. researchgate.net

To illustrate, the following interactive table presents hypothetical binding affinities for a series of oxazole derivatives when docked against a target protein, showcasing how substitutions on the phenyl ring can modulate the predicted binding energy.

| Compound | Substituent on Phenyl Ring | Predicted Binding Affinity (kcal/mol) |

| 1 | H | -7.5 |

| 2 | 4-F | -7.9 |

| 3 | 3,4-diF | -8.5 |

| 4 | 4-Cl | -8.1 |

| 5 | 4-CH3 | -7.7 |

This data is representative and for illustrative purposes only.

Analysis of Non-Covalent Interactions

The stability of the ligand-protein complex is governed by a network of non-covalent interactions. For this compound, several key interactions are anticipated based on its structural features and findings from related heterocyclic systems. irjweb.comnih.gov

Hydrogen Bonding: The nitrogen atom in the 1,3-oxazole ring, with its lone pair of electrons, can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (e.g., the amino acids lysine, arginine, or histidine) in the protein's active site. researchgate.net

π-π Stacking: The aromatic nature of both the phenyl ring and the oxazole ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. The introduction of phenyl groups at positions 2 and 5 of the oxazole core has been shown to enhance the stability of the resulting complex through such interactions. researchgate.net

Halogen Bonding: The presence of two fluorine atoms on the phenyl ring introduces the potential for halogen bonding. In this interaction, the electropositive crown on the fluorine atom can interact favorably with a nucleophilic atom (like a backbone carbonyl oxygen) in the protein.

The following table summarizes the potential non-covalent interactions for this compound.

| Type of Interaction | Moiety of this compound Involved | Potential Interacting Partner in Protein |

| Hydrogen Bonding | Nitrogen atom of the oxazole ring | Amino acid residues with -OH, -NH, or -SH groups |

| π-π Stacking | Phenyl ring, Oxazole ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Halogen Bonding | Fluorine atoms on the phenyl ring | Electron-rich atoms (e.g., O, N, S) |

| Hydrophobic Interactions | Phenyl ring, Oxazole ring | Nonpolar amino acid residues |

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are critical for their biological function.

Development of Predictive Models for Biological Interactions

The development of a QSAR model for a class of compounds like oxazole derivatives involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to derive a mathematical equation that correlates the descriptors with the biological activity.

The predictive ability of the resulting QSAR model is assessed using statistical metrics. A key parameter is the cross-validated coefficient of determination (q²), which measures the model's ability to predict the activity of compounds that were not used in its development. For QSAR models of oxazole derivatives with antiviral activity, q² values between 0.83 and 0.90 have been reported, indicating good predictive power. nih.gov

The following table presents typical statistical parameters used to evaluate the robustness and predictive capacity of a QSAR model.

| Statistical Parameter | Description | Typical Value for a Good Model |

| r² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| q² (Cross-validated r²) | Measures the predictive ability of the model for the training set. | > 0.5 |

| r²_pred (Predictive r²) | Measures the predictive ability of the model for an external test set. | > 0.5 |

Identification of Key Structural Descriptors

A significant outcome of QSAR modeling is the identification of the molecular descriptors that have the most substantial impact on biological activity. These key descriptors provide valuable insights into the structure-activity relationship and can guide the design of new, more potent analogues.

For a molecule like this compound, several types of descriptors would be relevant in a QSAR study:

Electronic Descriptors: These describe the distribution of electrons in the molecule. The electron-withdrawing nature of the difluorophenyl group, for instance, would be captured by descriptors such as partial atomic charges and dipole moment.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area can influence how well the molecule fits into the binding site of a protein.

Hydrophobic Descriptors: These quantify the molecule's affinity for a nonpolar environment. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

The following table lists some common structural descriptors and their potential significance in a QSAR model for oxazole derivatives.

| Descriptor Class | Example Descriptor | Potential Significance |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions. |

| Steric | Molecular Volume | Determines the fit within the target's binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to the overall shape and branching of the molecule. |

By understanding which structural features are most important for activity, medicinal chemists can strategically modify the this compound scaffold to enhance its therapeutic potential.

Structure Activity Relationship Sar Studies of 5 3,4 Difluorophenyl 1,3 Oxazole Derivatives

Impact of Substituent Modifications on Molecular Interactions

The interaction of a molecule with its biological target is highly dependent on its three-dimensional structure and electronic properties. Modifications to the substituents on the 5-(3,4-Difluorophenyl)-1,3-oxazole core can profoundly alter these characteristics and, consequently, the molecule's interaction profile.

Fluorine Atom Positional and Multi-Fluorination Effects

The presence and position of fluorine atoms on the phenyl ring are critical determinants of biological activity. The 3,4-difluoro substitution pattern on the phenyl ring of the parent compound is significant. Fluorine, being the most electronegative element, can alter the electronic distribution within the molecule, influence its pKa, and enhance its metabolic stability by blocking sites susceptible to oxidative metabolism.

The specific placement of fluorine at the 3 and 4 positions can lead to a unique electronic signature that may be optimal for target binding. Studies on related fluorinated heterocyclic compounds have shown that the position of fluorine can dramatically affect biological activity. For instance, in a series of fluorobenzoxaboroles, the antifungal activity was found to be highly dependent on the position of the fluorine atom on the benzene (B151609) ring. This highlights the principle that even a subtle change in the location of a fluorine substituent can lead to significant differences in interaction with biological targets.

Multi-fluorination, as seen in the 3,4-difluoro motif, often enhances binding affinity through favorable electrostatic interactions with the target protein. These interactions can include hydrogen bonds and dipole-dipole interactions, which are influenced by the strong electron-withdrawing nature of fluorine.

Influence of Phenyl Ring Substituents on Interaction Profiles

Beyond the foundational difluoro pattern, the introduction of other substituents on the phenyl ring offers a broad avenue for modulating biological activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—plays a pivotal role in defining the interaction profile of the molecule.

In studies of related 5-phenyl-1,3-oxazole derivatives, the electronic properties of the phenyl ring substituents have been shown to be crucial. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3), can increase the electron density of the aromatic system and potentially enhance pi-stacking interactions with aromatic residues in a protein's binding pocket. Conversely, electron-withdrawing groups, like a nitro (-NO2) group, can decrease the electron density and favor different types of interactions.

The steric properties of the substituents are also a key factor. Bulky groups can create steric hindrance, preventing the molecule from fitting optimally into a binding site. However, in some cases, a larger substituent may be necessary to occupy a specific hydrophobic pocket within the target protein, thereby increasing binding affinity. The interplay between electronic and steric effects is a central theme in the SAR of these compounds.

Table 1: Hypothetical Influence of Phenyl Ring Substituents on the Activity of this compound Analogues

| Substituent (R) at position X | Electronic Effect | Steric Effect | Predicted Activity Trend |

| -H (Parent) | Neutral | Minimal | Baseline |

| -CH3 | Electron-donating (weak) | Small | +/- |

| -OCH3 | Electron-donating (strong) | Moderate | + |

| -Cl | Electron-withdrawing (weak) | Small | ++ |

| -CF3 | Electron-withdrawing (strong) | Moderate | +++ |

| -NO2 | Electron-withdrawing (strong) | Moderate | ++ |

This table is illustrative and based on general SAR principles for similar heterocyclic compounds. Actual activity would depend on the specific biological target.

Modifications to the Oxazole (B20620) Ring System

Alterations at the C2 and C4 positions of the oxazole ring can influence the molecule's interaction profile. For example, introducing a small alkyl group at the C2 position could provide an additional hydrophobic interaction point. The reactivity of the oxazole ring shows that the acidity of a hydrogen atom decreases in the order C(2) > C(5) > C(4), which can be a consideration in its interaction with biological targets. researchgate.net The ease of displacement of halogens on the oxazole ring is C-2 >> C-4 > C-5, indicating that the C2 position is more susceptible to nucleophilic substitution. thepharmajournal.com

Stereochemical Considerations in Activity Modulation

When a chiral center is introduced into the this compound scaffold, the resulting enantiomers can exhibit different biological activities. This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer may fit into the binding site more effectively than the other, leading to a more potent biological response.

Rational Design Principles for Novel Analogues of this compound

The rational design of novel analogues is guided by the SAR data gathered from initial screening and optimization efforts. The goal is to systematically modify the lead structure to improve its therapeutic index.

Key principles for the rational design of novel analogues include:

Target-Focused Modifications: Understanding the topology and key interaction points of the biological target's binding site allows for the design of substituents that can form specific, favorable interactions, such as hydrogen bonds, salt bridges, or hydrophobic interactions.

Pharmacokinetic Optimization: Modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) properties. For example, introducing polar groups can increase water solubility, while blocking sites of metabolism can enhance bioavailability.

Toxicity Reduction: SAR studies can also identify structural motifs associated with toxicity. These can then be modified or removed in subsequent generations of analogues.

Bioisosteric Replacements of the Oxazole Moiety

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design. nih.gov The 1,3-oxazole ring can be replaced by other five-membered heterocycles to explore new chemical space and potentially improve the compound's properties.

Common bioisosteres for the oxazole ring include thiazole (B1198619), isoxazole, oxadiazole, and triazole. Each of these rings has a different arrangement of heteroatoms, leading to subtle changes in geometry, electronic distribution, and hydrogen bonding capacity.

Thiazole: The replacement of the oxygen atom in the oxazole ring with a sulfur atom to give a thiazole can alter the ring's electronics and lipophilicity. Thiazole derivatives often exhibit a distinct biological activity profile compared to their oxazole counterparts.

Oxadiazole: There are several isomers of oxadiazole (e.g., 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole) that can serve as bioisosteres for the 1,3-oxazole ring. nih.govresearchgate.net These replacements can lead to changes in metabolic stability and interaction with the target. For instance, the replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole (B1194373) ring has been reported to result in higher polarity and reduced metabolic degradation. rsc.org

Triazole: The introduction of an additional nitrogen atom to form a triazole ring can significantly alter the hydrogen bonding potential of the heterocycle.

Table 2: Potential Bioisosteric Replacements for the 1,3-Oxazole Ring

| Original Moiety | Bioisosteric Replacement | Potential Changes in Properties |

| 1,3-Oxazole | 1,3-Thiazole | Altered electronics, lipophilicity, and hydrogen bonding |

| 1,3-Oxazole | 1,2,4-Oxadiazole | Modified metabolic stability and dipole moment |

| 1,3-Oxazole | 1,3,4-Oxadiazole | Increased polarity, altered hydrogen bonding pattern |

| 1,3-Oxazole | 1,2,4-Triazole (B32235) | Enhanced hydrogen bonding capacity |

The selection of a suitable bioisostere is a strategic decision in the drug design process, aimed at fine-tuning the pharmacological profile of the lead compound.

Biological Target Engagement and Mechanistic Exploration of 5 3,4 Difluorophenyl 1,3 Oxazole in Vitro Studies Only

In Vitro Studies of Molecular Interactions with Biological Macromolecules

Detailed in vitro studies focusing on the interaction of 5-(3,4-Difluorophenyl)-1,3-oxazole with a wide range of biological macromolecules are not extensively documented. The potential for this compound to act as an inhibitor or activator of various enzymes or as a ligand for receptors remains an area for future investigation.

No specific studies detailing the inhibitory or activatory mechanisms of this compound on the following enzymes were identified in the reviewed literature. The table below reflects this lack of available data.

Tyrosinase: An enzyme crucial for melanin (B1238610) synthesis. Inhibitors are sought for conditions related to hyperpigmentation.

EROD (Ethoxyresorufin-O-deethylase): A measure of Cytochrome P450 1A (CYP1A) enzyme activity, which is important for metabolizing xenobiotics.

DNA Gyrase: A bacterial enzyme essential for DNA replication, making it a target for antibiotics.

HldE-kinase: Involved in bacterial cell wall synthesis.

HDAC (Histone Deacetylase): A class of enzymes involved in epigenetic regulation, with inhibitors being explored as anti-cancer agents.

GSK-3beta (Glycogen Synthase Kinase-3 beta): A serine/threonine kinase implicated in numerous cellular processes, including metabolism, neurodevelopment, and mood regulation.

Glutathione (B108866) S-transferase: A family of enzymes that play a key role in detoxification by catalyzing the conjugation of glutathione to various substrates.

Interactive Data Table: Enzyme Inhibition by this compound

This table is for illustrative purposes. No specific inhibitory data (e.g., IC₅₀ values) for this compound against these enzymes was found in the reviewed scientific literature.

| Enzyme Target | IC₅₀ (µM) | Inhibition Type | Data Source |

| Tyrosinase | Data Not Available | Data Not Available | N/A |

| EROD | Data Not Available | Data Not Available | N/A |

| DNA Gyrase | Data Not Available | Data Not Available | N/A |

| HldE-kinase | Data Not Available | Data Not Available | N/A |

| HDAC | Data Not Available | Data Not Available | N/A |

| GSK-3beta | Data Not Available | Data Not Available | N/A |

| Glutathione S-transferase | Data Not Available | Data Not Available | N/A |

Dedicated research on the binding affinity of this compound for various cell surface or nuclear receptors is not currently available in the public domain.

Orexin Receptors (OX1R and OX2R): These G protein-coupled receptors are central to regulating sleep-wake cycles, and their antagonists are used to treat insomnia.

EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose overactivity is implicated in several cancers.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.

Interactive Data Table: Receptor Binding Affinity of this compound

This table is for illustrative purposes. No specific binding affinity data (e.g., Kᵢ or Kₑ values) for this compound against these receptors was found in the reviewed scientific literature.

| Receptor Target | Binding Affinity (Kᵢ/Kₑ, nM) | Assay Type | Data Source |

| Orexin Receptor 1 (OX1R) | Data Not Available | Data Not Available | N/A |

| Orexin Receptor 2 (OX2R) | Data Not Available | Data Not Available | N/A |

| EGFR | Data Not Available | Data Not Available | N/A |

| VEGFR-2 | Data Not Available | Data Not Available | N/A |

Cellular Pathway Modulation Research (In Vitro, Mechanistic)

Mechanistic studies investigating how this compound modulates specific cellular pathways in vitro are absent from the current body of scientific literature. The potential effects of this compound on fundamental cellular processes like programmed cell death and gene regulation have not been characterized.

There are no available in vitro studies that specifically investigate whether this compound can induce apoptosis or the mechanisms by which this might occur.

Research into the effects of this compound on the expression of key regulatory genes, such as the tumor suppressor gene p53, has not been published. The p53 protein is a critical transcription factor that responds to cellular stress to orchestrate responses like cell cycle arrest and apoptosis.

Consistent with the lack of data on apoptosis induction, there are no specific in vitro studies demonstrating the activation of the caspase cascade by this compound. Caspases are a family of protease enzymes that are central to the execution phase of apoptosis.

Impact on Cellular Metabolic Stability

The metabolic stability of a compound is a critical parameter in drug discovery, indicating its susceptibility to breakdown by metabolic enzymes, primarily in the liver. In vitro assays using liver microsomes or hepatocytes are standard methods for determining this stability, often expressed as apparent intrinsic clearance (CLint,app).

While direct metabolic stability data for this compound is not extensively published, studies on structurally similar compounds provide valuable insights. For instance, research on a related oxazole (B20620) derivative, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- researchgate.netnih.govfrontiersin.org-triazolo[4,3-a]pyridine, demonstrated that its principal route of clearance involves oxidative metabolism. nih.gov This process is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being identified as the key isozyme responsible for the transformation in human liver microsomes. nih.gov The major metabolic pathway for this analog was hydroxylation on its isopropyl group. nih.gov

General studies on the reproducibility of metabolic stability assays show that intrinsic clearance values are typically consistent within a 2- to 3-fold range. nih.gov In the broader context of heterocyclic compounds, amidino-substituted benzothiazole (B30560) derivatives have been noted for their good metabolic stability, which contributes to their biological activity. nih.gov This suggests that the oxazole core, while subject to metabolic processes, can be part of a larger, stable molecular structure.

Broad Spectrum In Vitro Biological Screening (e.g., Antimicrobial, Antifungal, Antiproliferative)

The 1,3-oxazole scaffold and its bioisosteres, such as 1,3,4-oxadiazoles, are featured in a wide array of compounds screened for diverse biological activities. These heterocyclic rings are recognized for their ability to engage in hydrogen bonding and other interactions with biological targets. nih.gov

Antibacterial Activity Against Specific Strains

Derivatives of the oxazole and the closely related oxadiazole family have shown significant promise as antibacterial agents. The presence of a toxophoric -N=C-O- linkage in these structures is thought to contribute to their antimicrobial effects by reacting with microbial cell components. nih.gov

Several 1,3,4-oxadiazole (B1194373) derivatives have demonstrated notable activity. For example, a compound identified as 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) exhibited potent action against Escherichia coli and Streptococcus pneumoniae, with activity stronger than the reference drug ampicillin (B1664943). nih.govmdpi.com It was also over 100 times more active against Pseudomonas aeruginosa. nih.govmdpi.com Other studies have identified 1,3,4-oxadiazole compounds effective against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov One derivative, N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide, was among three compounds that showed bactericidal activity against seven S. aureus strains, with minimum inhibitory concentrations (MICs) between 4 and 32 μg/ml. nih.gov

Table 1: In Vitro Antibacterial Activity of Related Oxadiazole Compounds

| Compound/Derivative | Target Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae, P. aeruginosa | Stronger activity than ampicillin against E. coli and S. pneumoniae; >100x more active against P. aeruginosa. | nih.govmdpi.com |

| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide | Staphylococcus aureus (7 strains) | Exhibited bactericidal activity with MIC values ranging from 4 to 32 μg/ml. | nih.gov |

| 1771 (a 1,3,4-oxadiazole) | MRSA | Inhibits LTA synthesis and in vitro growth at 8-16 μg/mL. | nih.gov |

Antifungal Activity Investigations

The oxazole and oxadiazole scaffolds are also prevalent in the search for new antifungal agents. frontiersin.org Azole antifungals typically function by inhibiting the enzyme CYP51, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com

Studies on 5-(3'-indolyl)oxazole derivatives, which are structurally related to 5-phenyl oxazoles, have identified promising antifungal candidates. One such derivative showed over 85% growth inhibition against the plant pathogenic fungi Botrytis cinerea, Gibberella zeae, and Colletotrichum lagenarium at a concentration of 50 μg/mL. researchgate.net Research into simple 5-aryl-1,3,4-oxadiazole-2-thiol derivatives also revealed significant antifungal properties. nih.govmdpi.com Specifically, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol demonstrated better activity against Aspergillus fumigatus than the standard drug terbinafine. nih.govmdpi.com Another study synthesized 5-substituted 1,3,4-oxadiazole-2-thiols and tested them against four fungal strains, with some compounds showing linear growth inhibition greater than the standard drug at a concentration of 200 µg/mL. asianpubs.org

Table 2: In Vitro Antifungal Activity of Related Oxazole and Oxadiazole Compounds

| Compound/Derivative | Target Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 5-(3'-indolyl)oxazole derivative | Botrytis cinerea, Gibberella zeae, Colletotrichum lagenarium | >85% growth inhibition at 50 μg/mL. | researchgate.net |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | More potent activity than terbinafine. | nih.govmdpi.com |

| 2,5-disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | One derivative showed 8 to 16 times greater activity than fluconazole. | nih.gov |

| 5-Substituted 1,3,4-oxadiazole-2-thiols | Mucor species, Aspergillus fumigatus | Some derivatives showed greater linear growth inhibition than the standard drug. | asianpubs.org |

Antiproliferative Studies on Cell Lines

The oxazole core is a key feature in many compounds investigated for anticancer properties. These molecules often exert their effects by inhibiting specific molecular targets involved in cell proliferation and survival.

A study on novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which contain a fused oxazole ring system, evaluated their cytotoxic activity against a panel of human cancer cell lines. nih.gov One derivative with a 3-(N,N-dimethylamino)propyl substituent was found to be most potent against the HT29 primary colon adenocarcinoma cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. nih.gov This activity was comparable to the standard chemotherapy drug cisplatin. nih.gov

In another extensive screening, a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were tested against 60 cancer cell lines. researchgate.net Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, in particular, displayed a potent and broad range of cytotoxic activity, with an average 50% growth inhibition (GI50) value of 5.37 µM across the cell lines. researchgate.net Further research on 4-arylsulfonyl-1,3-oxazoles identified a derivative that exhibited the highest antiproliferative activity against the HOP-92 non-small cell lung cancer cell line. biointerfaceresearch.com

Table 3: In Vitro Antiproliferative Activity of Related Oxazole Compounds

| Compound/Derivative | Cell Line(s) | Key Findings (Activity) | Reference(s) |

|---|---|---|---|

| Oxazolo[5,4-d]pyrimidine derivative | HT29 (Colon Adenocarcinoma) | CC50 = 58.4 µM | nih.gov |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Panel of 60 Cancer Cell Lines | Average GI50 = 5.37 µM | researchgate.net |

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | HOP-92 (Non-Small Cell Lung Cancer) | Highest anti-proliferative activity among tested compounds. | biointerfaceresearch.com |

| 2-[4-(4-Chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SNB-75, SF-539 (CNS Cancer) | Exerted a cytostatic effect. | biointerfaceresearch.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 (Breast), HepG2 (Liver) | IC50 values ranged from 2.34–91.00 µg/mL (MCF-7) and 3.13-44.87 µg/mL (HepG2). | mdpi.com |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 5 3,4 Difluorophenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment within 5-(3,4-difluorophenyl)-1,3-oxazole.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the protons on the oxazole (B20620) ring and the difluorophenyl ring. The protons on the oxazole ring, H-2 and H-4, would appear as singlets or doublets depending on the specific coupling constants. The aromatic protons of the 3,4-difluorophenyl group would exhibit a more complex splitting pattern (multiplets) due to proton-proton and proton-fluorine couplings. amazonaws.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for each carbon atom in the oxazole and difluorophenyl rings. The carbons directly bonded to fluorine atoms will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), a characteristic feature that aids in their assignment. rsc.org The chemical shifts of the oxazole ring carbons are typically found in the range of δ 120-160 ppm. researchgate.net

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique crucial for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms. For the 3,4-difluoro-substituted phenyl ring, two distinct signals would be expected in the ¹⁹F NMR spectrum. The coupling between these two non-equivalent fluorine atoms and with adjacent protons would result in complex splitting patterns, which can be analyzed to confirm their relative positions on the aromatic ring. researchgate.net

Representative NMR Data for this compound

The following table presents expected chemical shift (δ) values based on data from analogous structures.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~8.0-8.5 | s | Oxazole H-2 |

| ¹H | ~7.2-7.8 | m | Aromatic & Oxazole H-4 |

| ¹³C | ~150-160 | s | Oxazole C-2 |

| ¹³C | ~160-170 | d | Oxazole C-5 |

| ¹³C | ~120-130 | s | Oxazole C-4 |

| ¹³C | ~115-155 | m (d) | Aromatic Carbons (with C-F coupling) |

| ¹⁹F | ~ -130 to -150 | m | Aromatic Fluorines |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation of oxazole rings often involves cleavage of the ring, leading to characteristic fragment ions. clockss.orgsci-hub.st The presence of the difluorophenyl group would also lead to specific fragmentation patterns, such as the loss of fluorine or related fragments. researchgate.net

Expected Fragmentation Pattern in Mass Spectrometry

| m/z Value | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - CO]⁺ | Loss of Carbon Monoxide |

| [C₇H₃F₂]⁺ | Difluorophenyl Cation |

Infrared (IR) and Raman Spectroscopy

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C bonds, which may be weak in the IR spectrum. cpsjournals.orgresearchgate.net

Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic and Heterocyclic C-H Stretch |

| 1650-1500 | C=N and C=C Ring Stretching |

| 1300-1100 | C-F Stretch |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₅F₂NO), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. amazonaws.comrsc.org This is a critical step in the definitive identification of a newly synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be obtained as single crystals of suitable quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific data for this compound is not available, this method would unambiguously confirm the connectivity of the atoms and the planarity of the oxazole and phenyl rings. ejournal.by

Chromatographic Methods for Purity and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation of the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, would be suitable for assessing the purity of this compound. researchgate.netnih.gov The purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): For volatile and thermally stable compounds, Gas Chromatography is another powerful tool for purity assessment. Coupled with a mass spectrometer (GC-MS), it can simultaneously separate and identify components of a mixture. The retention time in the GC column is a characteristic of the compound, and the mass spectrum provides confirmation of its identity.

Emerging Research Directions and Future Perspectives for 5 3,4 Difluorophenyl 1,3 Oxazole

Integration in Materials Science Research

The unique chemical structure of the oxazole (B20620) ring makes it a valuable component in the design of advanced materials. sigmaaldrich.com The presence of oxygen and nitrogen heteroatoms, combined with the aromatic nature of the ring, imparts specific electronic and physical properties that are of interest in materials science. However, specific studies integrating 5-(3,4-Difluorophenyl)-1,3-oxazole into materials science applications have not been identified in a review of current literature. The following sections describe general research trends for oxazole-based compounds.

Development of Oxazole-Based Polymers and Copolymers

The synthesis of polymers incorporating heterocyclic rings like oxazole is an active area of research. These polymers are explored for their high thermal stability and specialized electronic properties. For instance, poly(1,3,4-oxadiazole-ether)s are noted for their thermal resistance and potential use in the aerospace industry. The development of oxadiazole-containing polymers and block copolymers through controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization has been demonstrated, yielding materials with well-defined structures and molecular weights. While these studies highlight the potential for creating advanced polymers from heterocyclic precursors, research specifically detailing the polymerization of this compound or its incorporation into copolymers is not presently available.

Exploration in Fluorescent Dyes and Luminescent Materials

Oxazole derivatives are investigated for their photophysical properties, including fluorescence, which makes them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. The oxazole core, when appropriately substituted, can form the basis of fluorophores that are sensitive to their environment. For example, some highly substituted oxazole derivatives have been studied as organelle-targeting fluorophores for cell imaging. Similarly, certain 1,3,4-oxadiazole-based molecules have been developed as fluorescent chemosensors for detecting analytes like hydrogen sulfide (B99878) or metal cations. Despite this broad interest in the luminescent properties of related heterocycles, specific studies characterizing the fluorescence or luminescence of this compound have not been found.

Applications in Electronic Devices and Optoelectronics

The electron-withdrawing nature of the oxadiazole ring has led to its use in materials for electronic applications, such as electron-transport layers in OLEDs. Polymers containing oxadiazole units are studied for their potential in light-emitting diodes and photovoltaic cells. The photophysical and photochemical properties of oxazoles also suggest their potential use in semiconductor devices and as non-linear optical materials. There is, however, no specific research in the reviewed literature concerning the application of this compound in electronic or optoelectronic devices.

Corrosion Inhibition Studies on Metal Surfaces

Heterocyclic compounds containing nitrogen and oxygen are well-known for their ability to act as corrosion inhibitors for metals, particularly for steel in acidic environments. sigmaaldrich.com Their efficacy stems from the ability of the heteroatoms to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. sigmaaldrich.com Oxazoles are among the classes of compounds studied for this purpose due to their unique chemical structure. sigmaaldrich.com While general studies on oxazole derivatives as corrosion inhibitors exist, specific investigations into the corrosion inhibition properties of this compound on any metal surface are not documented in the available literature.

Table 1: Corrosion Inhibition Efficiency of Various Heterocyclic Compounds This table presents data for various heterocyclic compounds, as specific data for this compound is not available.

| Compound Name | Metal/Medium | Concentration | Inhibition Efficiency (%) | Reference |

| 3,4-diamino-5-phenyl-4H-1,2,4-triazole | Carbon Steel / 1M HCl | 10⁻³ M | >90% (at 303K) | |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Mild Steel / 0.5M H₂SO₄ | 5x10⁻⁴ M | ~90% | |

| Theophylline-triazole derivatives | API 5L X52 Steel / 1M HCl | 50 ppm | ~90% | |

| Dihydro-1,3-oxazol-4-yl-methanol derivative | Steel / Acid | Not Specified | 90% | sigmaaldrich.com |

Application as Probes in Biochemical and Biophysical Research

The development of small molecules that can act as probes for biological systems is a significant area of chemical biology. Fluorescent probes are particularly valuable for imaging and sensing applications. Oxazole and oxadiazole cores are found in molecules designed as pH-responsive or analyte-selective probes. For example, a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative was developed as a fluorescent probe that responds to changes in pH. Highly substituted oxazole derivatives have also been explored as fluorophores for targeting and imaging specific cellular organelles like lysosomes. However, the literature search did not yield any studies on the development or application of this compound as a probe in biochemical or biophysical research.

Potential in Agrochemical Research

Heterocyclic compounds, including those with oxazole and oxadiazole rings, are a cornerstone of modern agrochemical research, leading to the development of new herbicides, fungicides, and insecticides. The 1,3,4-oxadiazole (B1194373) scaffold, for instance, is present in compounds that have been evaluated for antifungal activity against common maize pathogens like Exserohilum turcicum. Other research has focused on 1,3,4-oxadiazole derivatives for their insecticidal or broader antimicrobial activities. A study on soybean seedlings also indicated that certain N-sulfonyl substituted 1,3-oxazole derivatives could improve plant growth. Despite the broad potential of this class of compounds in agriculture, no specific studies concerning the synthesis and evaluation of this compound for agrochemical purposes were found.

Table 2: Biological Activities of Various Oxadiazole Derivatives This table shows activities of related oxadiazole compounds, as specific data for this compound is not available.

| Compound Class/Derivative | Target Organism/Activity | Key Finding | Reference |

| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives | Gram-positive & Gram-negative bacteria | Showed broad-spectrum inhibitory activities (MIC values 1-64 μg/mL). | |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) | E. coli, S. pneumoniae, P. aeruginosa, A. fumigatus | Stronger activity against tested bacteria than ampicillin (B1664943); potent antifungal activity. | |

| 1,3,4-oxadiazole derivatives | Exserohilum turcicum (maize pathogen) | Several derivatives showed better antifungal activity than the positive control, carbendazim. |

Investigation as Fungicidal Agents

The 1,3-oxazole ring and its bioisostere, the 1,3,4-oxadiazole, are well-established pharmacophores in the quest for new antifungal agents. nih.govfrontiersin.org Extensive research into derivatives of these core structures has demonstrated considerable promise against a variety of plant pathogenic fungi. Although specific fungicidal data for this compound are not yet widely published, the established antifungal properties of analogous compounds provide a solid foundation for its investigation in this domain. For example, studies focusing on 1,3,4-oxadiazole derivatives have shown that the inclusion of a five-membered heterocycle can confer significant antifungal activity. frontiersin.org

In a notable study, a series of 1,3,4-oxadiazole derivatives were synthesized and tested against several fungal pathogens affecting maize. frontiersin.org The findings revealed that certain compounds in the series exhibited potent inhibition of fungal growth, with some demonstrating efficacy comparable or superior to the commercial fungicide carbendazim. frontiersin.org Another research endeavor centered on 1,3,4-oxadiazole-2-thiol (B52307) derivatives discovered that a 5-(4-fluorophenyl) substitution led to powerful and broad-spectrum antifungal effects. nih.gov These results strongly suggest that the 3,4-difluorophenyl group in the target compound could impart potent fungicidal characteristics.

Table 1: Fungicidal Activity of Selected Oxadiazole Derivatives (Illustrative data based on related compounds)

| Compound | Target Fungi | Inhibition Rate (%) at 50 µg/mL | Reference |

|---|---|---|---|

| 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivative | Rhizoctonia solani | 50.93 | frontiersin.org |

| 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivative | Gibberella zeae | 59.23 | frontiersin.org |

| 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivative | Exserohilum turcicum | 70.56 | frontiersin.org |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | > Terbinafine | nih.gov |

Research into Insecticidal and Acaricidal Properties

The exploration of oxazoline (B21484) derivatives has uncovered their significant potential as insecticides and acaricides. nih.govnih.govacs.orgnih.gov A prime example is the commercially successful acaricide etoxazole, which is built upon a 2-(2,6-difluorophenyl)-4-phenyl-1,3-oxazoline framework. google.com Current research in this field is actively pursuing modifications of this structure to boost potency and expand the range of susceptible pests.

Investigations into 2,4-diphenyl-1,3-oxazolines with various substitutions on the phenyl rings have demonstrated that the presence and placement of fluorine atoms can have a profound impact on their acaricidal and insecticidal effectiveness. nih.govnih.govacs.org For instance, a series of 2-(2,6-difluorophenyl)-4-(4-substituted phenyl)-1,3-oxazolines displayed excellent efficacy against the carmine (B74029) spider mite, Tetranychus cinnabarinus. nih.gov Several of these analogs showed considerably lower LC50 values than etoxazole, signifying enhanced potency. nih.gov

A Chinese patent has described a class of fluorobenzene (B45895) oxazole compounds, structurally related to the target molecule, that exhibit outstanding inhibitory and lethal effects on pest mites and their eggs. google.com The patent further highlights notable activity against the beet armyworm, pointing to a valuable dual acaricidal and insecticidal profile. google.com These precedents provide a strong impetus for the investigation of this compound and its analogs as potential next-generation pest control agents.

Table 2: Acaricidal Activity of Selected 2,4-Diphenyl-1,3-oxazoline Analogs (Illustrative data based on related compounds)

| Compound | Target Pest | LC50 (mg/L) | Reference |

|---|---|---|---|

| Etoxazole | T. cinnabarinus (eggs) | 0.0089 | nih.gov |

| Analog 2 | T. cinnabarinus (eggs) | 0.0003 | nih.gov |

| Analog 11 | T. cinnabarinus (eggs) | 0.0002 | nih.gov |

| Analog 17 | T. cinnabarinus (eggs) | 0.0005 | nih.gov |

| Analog 19 | T. cinnabarinus (eggs) | 0.0008 | nih.gov |

Exploration as Herbicidal Compounds

While the fungicidal and insecticidal applications of oxazole derivatives are relatively well-explored, their potential as herbicides represents a more emergent area of research. Nevertheless, related heterocyclic compounds have shown significant promise. For example, the pre-emergence herbicide pyroxasulfone, which incorporates a 4,5-dihydro-1,2-oxazole ring, has demonstrated excellent control of a wide spectrum of grass and broadleaf weeds. jst.go.jpjst.go.jp

Research into fluorinated 1,2,4-triazole (B32235) derivatives has also pointed to their potential utility in weed management. In one such study, several novel fluorinated 1,2,4-triazoles were found to cause significant growth inhibition of Brassica campestris. frontiersin.org Although direct evidence for the herbicidal activity of this compound is currently limited, the proven efficacy of related fluorinated heterocyclic compounds provides a strong rationale for its screening and development as a potential herbicide. The 3,4-difluorophenyl moiety is a recurring structural motif in many commercial herbicides and is known to play a crucial role in their activity and crop selectivity.

Leveraging Fluorine Chemistry in Oxazole Research for Enhanced Selectivity

The incorporation of fluorine into biologically active molecules is a widely adopted and highly successful strategy in both pharmaceutical and agrochemical research to improve potency, selectivity, and pharmacokinetic profiles. nih.govfrontiersin.org The distinctive properties of the fluorine atom, such as its small size, high electronegativity, and the ability to form exceptionally strong bonds with carbon, can dramatically alter a molecule's interaction with its biological target. nih.gov

Expanding the Chemical Space through Combinatorial Chemistry and Diversity-Oriented Synthesis

To comprehensively explore the therapeutic and agrochemical potential of the this compound scaffold, modern high-throughput synthesis and screening methodologies are indispensable. Combinatorial chemistry and diversity-oriented synthesis (DOS) represent powerful platforms for the generation of extensive libraries of related compounds, facilitating the rapid elucidation of structure-activity relationships (SAR). nih.govnih.govcam.ac.ukmdpi.comrsc.org

Through the systematic variation of substituents on both the oxazole ring and the phenyl group, it is possible to generate a diverse collection of analogs of this compound. These compound libraries can subsequently be screened against a broad panel of biological targets to pinpoint compounds with optimized activity and selectivity profiles. For instance, isoxazole-based combinatorial libraries have been successfully synthesized on solid-phase supports and evaluated for their antithrombotic properties. nih.gov Analogous strategies can be readily adapted for the creation of oxazole libraries for large-scale agrochemical screening.

Diversity-oriented synthesis elevates this concept by aiming to produce libraries of compounds with a high degree of structural and stereochemical diversity, thereby enabling the exploration of a wider expanse of chemical space. nih.govcam.ac.ukrsc.org This approach can lead to the discovery of novel biological activities that might be missed using more traditional medicinal chemistry strategies. The application of DOS to the this compound core has the potential to unveil new and unforeseen applications for this promising class of chemical compounds.

Q & A

Basic Research Question

- 1H/13C NMR : Aromatic protons and carbons in the difluorophenyl group show splitting patterns due to 3J coupling (e.g., δ 7.45–7.89 ppm for para-fluorine effects) .

- X-ray crystallography : Resolves bond lengths (C–F: ~1.34 Å) and dihedral angles between the oxazole ring and difluorophenyl group, confirming planarity .

- HRMS : Matches experimental and theoretical m/z values (e.g., [M+H]+ = 224.05) to validate purity .

What role do fluorine substituents play in modulating the electronic and steric properties of the oxazole core?

Advanced Research Question

The 3,4-difluorophenyl group introduces:

- Electron-withdrawing effects : Reduces electron density in the oxazole ring, enhancing electrophilicity (evidenced by DFT calculations) .

- Steric hindrance : Ortho-fluorine atoms restrict rotational freedom, stabilizing planar conformations critical for binding in biological targets (e.g., enzymes) .

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

How can computational docking studies predict the biological activity of this compound derivatives?

Advanced Research Question

- AutoDock/Vina : Docking into aromatase (PDB: 3EQM) reveals binding affinity (ΔG = −8.2 kcal/mol) via hydrogen bonds with heme cofactor and hydrophobic interactions with active-site residues .

- MD Simulations : Trajectories over 100 ns assess stability of ligand-receptor complexes, with RMSD < 2.0 Å indicating robust binding .

- SAR Analysis : Fluorine substitution at C3/C4 positions improves IC50 values (e.g., 0.8 μM vs. 2.3 μM for mono-fluoro analogs) .

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced Research Question

- Crystallization issues : Fluorine’s small size and high electronegativity disrupt crystal packing. Solutions include:

- Data collection : Synchrotron X-ray sources (λ = 0.7–1.0 Å) enhance resolution for light atoms like fluorine .

How do structural analogs (e.g., thiazoles or dioxanes) compare in reactivity and bioactivity?

Advanced Research Question

- Thiazoles : Replacing the oxazole oxygen with sulfur increases polarizability, improving inhibition of kinases (e.g., 5-(3,4-difluorophenyl)-1,3-thiazole shows 2× higher IC50 against EGFR) .

- Dioxanes : The 1,3-dioxane scaffold (e.g., trans-2-(3,4-difluorophenyl)-1,3-dioxane) exhibits higher thermal stability (Cr 89.8°C) due to rigid chair conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.